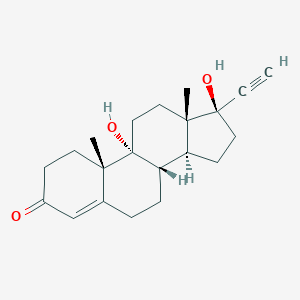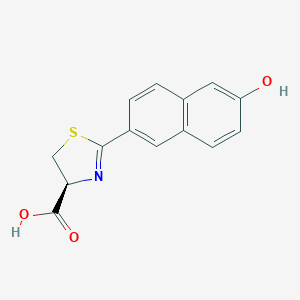
17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one, also known as 17-EDHC, is a synthetic steroid that has been widely used in scientific research for its potential therapeutic applications. This compound is a derivative of the natural steroid hormone, testosterone, and has been shown to possess a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one has been used extensively in scientific research for its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been investigated for its potential use in the treatment of osteoporosis, male contraception, and as a performance-enhancing drug in sports.
Mecanismo De Acción
The mechanism of action of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one is not fully understood, but it is thought to be similar to that of testosterone. This compound is believed to bind to androgen receptors in the body, which can lead to a variety of physiological responses. It has also been shown to inhibit the activity of certain enzymes, such as aromatase and 5-alpha reductase, which are involved in the metabolism of testosterone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and have been studied extensively in scientific research. This compound has been shown to increase muscle mass and strength, improve bone density, and enhance cognitive function. It has also been shown to have anti-inflammatory and anti-cancer properties, as well as neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one in lab experiments is its ability to selectively target androgen receptors, which can lead to more specific and controlled results. However, one limitation of this compound is its potential to interact with other hormones and enzymes in the body, which can lead to unintended effects.
Direcciones Futuras
There are many potential future directions for the use of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. It has also been suggested that this compound could be used as a male contraceptive, as it has been shown to suppress sperm production. Additionally, further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
In conclusion, this compound is a synthetic steroid that has been widely used in scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While more research is needed to fully understand the potential of this compound, it is clear that this compound has many exciting applications in the field of biomedical research.
Métodos De Síntesis
The synthesis of 17-Ethynyl-9,17-dihydroxyandrost-4-en-3-one involves the modification of testosterone through the addition of an ethynyl group at the 17th carbon position and hydroxylation at the 9th and 17th positions. This modification is typically achieved through the use of chemical reagents and catalysts, such as lithium diisopropylamide (LDA) and copper(II) acetate.
Propiedades
Número CAS |
116256-39-4 |
|---|---|
Fórmula molecular |
C41H28N6Na4O17S4 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(8S,9R,10S,13S,14S,17R)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O3/c1-4-20(23)10-8-16-17-6-5-14-13-15(22)7-9-18(14,2)21(17,24)12-11-19(16,20)3/h1,13,16-17,23-24H,5-12H2,2-3H3/t16-,17-,18-,19-,20-,21+/m0/s1 |
Clave InChI |
UGLZRWDRJDINHF-HXIANDDZSA-N |
SMILES isomérico |
C[C@]12CC[C@]3([C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@@]43C)O |
SMILES |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
SMILES canónico |
CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O |
Sinónimos |
17-ethynyl-9,17-dihydroxyandrost-4-en-3-one EtdiOHandrostene-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)









![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)